molecular formula C13H13NO7 B586369 (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid CAS No. 252873-51-1

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid

Katalognummer: B586369
CAS-Nummer: 252873-51-1
Molekulargewicht: 295.247
InChI-Schlüssel: ULTSJNOQNKVDBM-WOPDTQHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid is a complex organic compound characterized by its unique bicyclic structure and ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the cyclization of a suitable diol precursor to form the hexahydrofuro[2,3-b]furan core. This can be achieved through acid-catalyzed cyclization reactions.

    Introduction of the Ester Group: The esterification of the bicyclic core with 4-nitrophenol is carried out using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate the carboxylic acid group and facilitate the formation of the ester bond.

    Final Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale esterification processes.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.

    Substitution: The ester group is susceptible to nucleophilic substitution reactions, where the 4-nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis reactions. Its stability and reactivity make it a suitable substrate for investigating the mechanisms of esterases and other hydrolytic enzymes.

Medicine

Potential medicinal applications include the development of prodrugs, where the ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients. The nitro group can also be modified to create compounds with antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The nitro group can be reduced to an amine, which can interact with biological targets such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester: Lacks the carbonic acid group, making it less reactive in certain conditions.

    (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Aminophenyl Ester Carbonic Acid: Contains an amino group instead of a nitro group, which can lead to different reactivity and biological activity.

Uniqueness

The presence of both the nitro group and the carbonic acid ester in (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid makes it unique

Eigenschaften

CAS-Nummer

252873-51-1

Molekularformel

C13H13NO7

Molekulargewicht

295.247

IUPAC-Name

[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate

InChI

InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11+,12+/m1/s1

InChI-Schlüssel

ULTSJNOQNKVDBM-WOPDTQHZSA-N

SMILES

C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.